molecular formula C6H9NO2 B613150 (S)-2-Amino-2-methylpent-4-ynoic acid CAS No. 1231709-27-5

(S)-2-Amino-2-methylpent-4-ynoic acid

Cat. No.: B613150
CAS No.: 1231709-27-5
M. Wt: 127,14 g/mole
InChI Key: FSBNDYYRTZBHAN-LURJTMIESA-N
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Description

(S)-2-Amino-2-methylpent-4-ynoic acid is an organic compound with a unique structure characterized by an amino group, a methyl group, and a pent-4-ynoic acid backbone

Scientific Research Applications

(S)-2-Amino-2-methylpent-4-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-methylpent-4-ynoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino group through reductive amination. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored to maintain the desired stereochemistry and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-methylpent-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation techniques.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted amino acids.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-methylpent-4-ynoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity or inhibition of specific protein functions.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: (S)-2-Amino-2-methylpent-4-ynoic acid is unique due to its specific stereochemistry and the presence of both an amino group and an alkyne group. Similar compounds include:

    ®-2-Amino-2-methylpent-4-ynoic acid: The enantiomer with different stereochemistry.

    2-Amino-2-methylpentanoic acid: Lacks the alkyne group, leading to different chemical properties.

    2-Amino-3-methylbutanoic acid: A shorter chain analog with different reactivity.

Uniqueness: The presence of the alkyne group in this compound provides unique reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(2S)-2-amino-2-methylpent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBNDYYRTZBHAN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC#C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679815
Record name (2S)-2-Amino-2-methylpent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231709-27-5
Record name (2S)-2-Amino-2-methyl-4-pentynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231709-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-2-methylpent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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